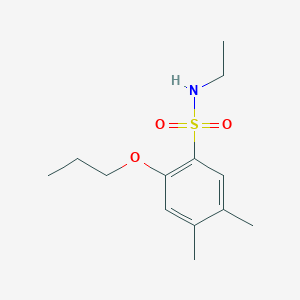
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide, also known as E-4031, is a small molecule that has been widely used in scientific research as a selective blocker of the rapid component of the delayed rectifier potassium current (Ikr). This compound has been found to have a wide range of applications in the study of cardiac electrophysiology, drug discovery, and basic research on ion channels.
Mécanisme D'action
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide selectively blocks Ikr by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, which leads to a prolongation of the action potential duration. N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been found to be highly selective for Ikr, with little or no effect on other potassium channels or ion channels.
Biochemical and Physiological Effects
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been found to have a number of biochemical and physiological effects. In addition to its effects on cardiac electrophysiology, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the activity of various ion channels in different cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide in lab experiments is its selectivity for Ikr. This allows researchers to study the role of Ikr in a specific context without affecting other ion channels or cellular processes. However, the use of N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide is limited by its potential to induce arrhythmias and other cardiac abnormalities in vivo. Additionally, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has a relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over time.
Orientations Futures
There are a number of future directions for research on N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide and its applications. One area of interest is the development of new compounds that can selectively target Ikr with greater potency and specificity. Another area of research is the study of the effects of N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide on other ion channels and cellular processes, which could provide insight into new therapeutic targets for a range of diseases. Finally, the development of new animal models and experimental techniques could help to better understand the role of Ikr in cardiac electrophysiology and other physiological processes.
Méthodes De Synthèse
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with triethylamine and ethylamine. The resulting product is then purified through column chromatography to yield pure N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide.
Applications De Recherche Scientifique
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide has been extensively used in scientific research to study the role of Ikr in cardiac electrophysiology. This compound has been found to selectively block Ikr, which is responsible for the repolarization of the cardiac action potential. By inhibiting Ikr, N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide can prolong the duration of the action potential and induce early afterdepolarizations (EADs), which can lead to arrhythmias.
Propriétés
IUPAC Name |
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-7-17-12-8-10(3)11(4)9-13(12)18(15,16)14-6-2/h8-9,14H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWIICDRBVRPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4,5-dimethyl-2-propoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

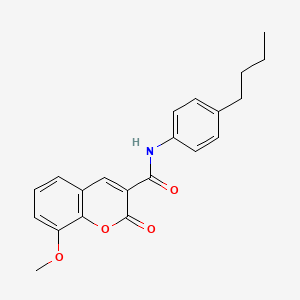
![2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-phenylacetamide](/img/structure/B5062481.png)
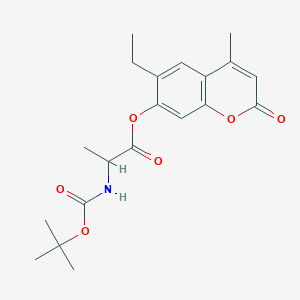
![1-(2-furylmethyl)-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5062501.png)

![9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5062507.png)
![N-(3-fluoro-4-methylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062513.png)
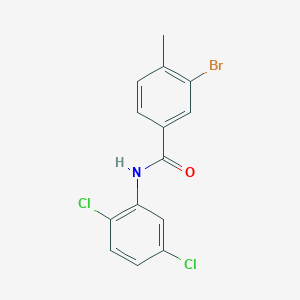
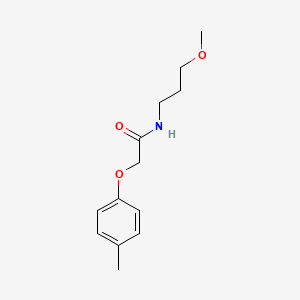
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B5062539.png)
![1-[(4-fluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5062540.png)
![4-[3-({[(4-fluorophenyl)imino][(2-phenylethyl)amino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5062548.png)
![8-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5062552.png)
![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)